2-Propenoic acid, (triethoxysilyl)methyl ester
Description
Properties
IUPAC Name |
triethoxysilylmethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXKFKVDQRWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619314 | |
| Record name | (Triethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78884-71-6 | |
| Record name | (Triethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (triethoxysilyl)methyl ester typically involves the reaction of acrylic acid with chloromethyl triethoxysilane in the presence of a base such as triethylamine and a polymerization inhibitor like hydroquinone . The reaction is carried out in toluene at a temperature range of 80-100°C for about 5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain a high yield of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.
Major Products Formed
Hydrolysis: 2-Propenoic acid and triethoxysilanol.
Polymerization: Polymers with silane functional groups.
Scientific Research Applications
2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing biocompatible coatings and implants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds were selected based on structural or functional similarities:
Reactivity and Functional Group Analysis
Hydrolysis Kinetics: Triethoxysilyl vs. Trimethoxysilyl: The target compound’s ethoxy groups hydrolyze slower than methoxy groups in ’s trimethoxysilyl analog, making it suitable for applications requiring delayed curing (e.g., long-working-time adhesives) . Phosphinyl vs.
Polymerization Behavior :
- Methyl acrylate () polymerizes rapidly due to its simple structure, while bulky substituents (e.g., cyclopentyl in ) hinder chain mobility, reducing polymerization rates .
Adhesion Performance: Silyl esters (target compound and ) outperform non-silylated analogs (e.g., methyl acrylate) in bonding to glass or metals due to silanol formation .
Thermal and Physical Properties
*Estimated based on analogous structures.
Notes and Limitations
- Data Gaps : Direct experimental data for the target compound is scarce; properties are inferred from structural analogs.
- Contradictions : references a methacrylate with a triethoxysilylpropyl group, highlighting variability in silyl-ester applications.
- Synthesis Challenges : The target compound’s purity and hydrolysis kinetics require precise control to avoid premature gelation in industrial settings.
Biological Activity
2-Propenoic acid, (triethoxysilyl)methyl ester, commonly referred to as triethoxysilylpropyl methacrylate (TMSPMA), is a silane coupling agent used in various industrial applications, particularly in the formulation of polymers and adhesives. This compound exhibits significant biological activity that warrants a detailed examination of its pharmacokinetics, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of TMSPMA can be represented as follows:
This compound features a methacrylate group that allows it to participate in polymerization reactions, forming stable covalent bonds with organic and inorganic substrates.
Absorption and Metabolism
TMSPMA is readily absorbed through oral, dermal, and inhalation routes. Upon exposure, it is rapidly metabolized into methacrylic acid, which is then processed through the tricarboxylic acid (TCA) cycle, leading to the production of carbon dioxide . The compound's absorption characteristics suggest potential systemic effects following exposure.
Toxicity Studies
- Acute Toxicity : Various studies indicate that TMSPMA exhibits moderate acute toxicity. LD50 values have been reported between 277 mg/kg and 840 mg/kg in rats . Dermal exposure has resulted in erythema and edema in animal models .
- Chronic Toxicity : In long-term inhalation studies, rats exposed to TMSPMA showed dose-dependent respiratory effects and systemic toxicity at high concentrations (≥500 ppm). Notably, significant organ weight reductions were observed at doses above 124 ppm .
- Genotoxicity : In vitro assays have shown mixed results regarding genotoxicity. While some studies indicated mutagenic effects in mammalian cells, others did not demonstrate such effects in vivo using mouse models . The International Agency for Research on Cancer (IARC) classifies TMSPMA as "Unclassifiable as to carcinogenicity in humans" (Group 3) .
- Neurotoxicity : Limited data suggest potential neurotoxic effects at high doses, including impaired locomotor activity and behavioral changes observed in rat models .
Human Clinical Reports
Clinical observations have documented skin sensitization reactions among individuals exposed to TMSPMA during occupational settings. A patch test involving 20 volunteers revealed positive reactions indicating potential allergenic properties of the compound .
Animal Studies
A series of studies involving rabbits demonstrated that dermal application of TMSPMA led to local irritation and sensitization responses. In one study, a significant percentage of subjects exhibited erythema following exposure to saturated cotton pellets treated with the compound .
TMSPMA primarily functions as a coupling agent in polymerization reactions. Its mechanism involves grafting polymerization where it forms siloxane bonds with inorganic substrates, enhancing the mechanical properties and biocompatibility of hybrid materials.
Applications
The biological activity of TMSPMA has implications across various fields:
- Biomedical Engineering : Used for modifying biomaterials to improve their compatibility with biological tissues.
- Dental Materials : Employed in dental adhesives due to its strong bonding capabilities.
- Coatings and Sealants : Enhances adhesion and durability in industrial applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-propenoic acid esters with organosilicon substituents (e.g., triethoxysilyl groups)?
- Methodological Answer : Synthesis of such esters typically involves nucleophilic substitution or esterification reactions under anhydrous conditions. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Purification via column chromatography (silica gel) or distillation is critical to remove unreacted silane precursors. For example, analogous esters (e.g., methyl 3,4,5-trimethoxycinnamate) require controlled temperature (40–60°C) and inert atmospheres to prevent hydrolysis of the triethoxysilyl group .
Q. How should researchers assess the purity and structural integrity of (triethoxysilyl)methyl acrylate derivatives?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection or mass spectrometry (MS) for purity analysis. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, focusing on characteristic peaks (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm and triethoxysilyl methyl groups at δ 1.2–1.4 ppm). Reference data for similar esters (e.g., ethyl cinnamate, MW 176.21 g/mol) can validate molecular weight via high-resolution MS .
Q. What safety protocols are essential when handling acrylate esters with reactive silyl groups?
- Methodological Answer : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE: nitrile gloves, lab coats, and OV/AG/P99 respirators for vapor protection. Work in fume hoods with local exhaust ventilation. Emergency procedures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion, as outlined for structurally related esters .
Advanced Research Questions
Q. How can discrepancies between predicted and experimental physical properties (e.g., boiling point, density) be resolved?
- Methodological Answer : Computational predictions (e.g., density functional theory, DFT) often underestimate steric effects in silane-containing esters. Validate predicted boiling points (e.g., 405.4±14.0°C for a methoxyphenyl ester ) via experimental techniques like differential scanning calorimetry (DSC) or dynamic vapor sorption. Calibrate models using experimental data from analogs (e.g., ethyl 3-phenylpropenoate, log Pow 2.12) .
Q. What copolymer design strategies enhance material properties when incorporating (triethoxysilyl)methyl acrylate?
- Methodological Answer : Copolymerize with monomers like ethenyl acetate or butyl acrylate to balance hydrophobicity and crosslinking density. For example, terpolymers with 2-ethylhexyl acrylate (CAS 26794-25-2) improve flexibility, while triethoxysilyl groups enable post-polymerization silanol condensation for surface adhesion . Optimize monomer ratios (e.g., 1:2:1 acrylate/acetate/silane) via radical initiators (e.g., AIBN) at 70–80°C .
Q. How do steric and electronic effects of the triethoxysilyl group influence acrylate reactivity in surface modification?
- Methodological Answer : The triethoxysilyl group’s electron-withdrawing nature reduces acrylate electrophilicity, slowing radical polymerization. Steric hindrance from ethoxy groups necessitates longer reaction times or higher initiator concentrations. Surface grafting efficiency can be quantified via XPS or contact angle measurements, referencing studies on methacrylate-silane hybrids .
Data Contradiction Analysis
Q. Why do experimental and computational log Pow values diverge for silane-functionalized acrylates?
- Methodological Answer : Computational models (e.g., Atomistic Polarizable Force Fields) may not account for hydrogen bonding between silanol intermediates and water. Experimentally, use shake-flask or HPLC methods to measure log Pow. For example, discrepancies in methyl 3-phenylpropenoate (predicted PSA 35.53 vs. experimental 42.1) highlight the need for empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
